1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one
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Overview
Description
1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one is an organic compound that features a piperidinone ring substituted with a 4-chloro-2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one typically involves the reaction of piperidine with 4-chloro-2,6-difluorobenzene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 4-chloro-2,6-difluorobenzene . The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like sodium chlorite or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products:
Oxidation: Formation of lactams or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(4-Chloro-2,6-difluorophenyl)piperidin-4-ol: A reduced form of the compound with an alcohol group instead of a ketone.
1-(4-Chloro-2,6-difluorophenyl)piperidine: A derivative without the carbonyl group.
1-(4-Chloro-2,6-difluorophenyl)piperidin-4-amine: An amine derivative with potential biological activity.
Uniqueness: 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one is unique due to its specific substitution pattern and the presence of both chloro and difluoro groups on the aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chloro-2,6-difluorophenyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPESHMRZHDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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